molecular formula C17H24FNO3 B2912282 (3R,4R)-tert-butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 872544-49-5

(3R,4R)-tert-butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B2912282
CAS No.: 872544-49-5
M. Wt: 309.381
InChI Key: ALBDGYQRKQAUJW-HIFRSBDPSA-N
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Description

(3R,4R)-tert-Butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate protecting group, a 4-fluorophenyl substituent at the 4-position, and a hydroxymethyl group at the 3-position. This compound belongs to a class of nitrogen-containing heterocycles widely utilized in medicinal chemistry for their structural versatility and bioactivity . Such compounds are intermediates in the development of kinase inhibitors, receptor modulators, and other bioactive molecules .

Properties

IUPAC Name

tert-butyl (3R,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3/t13-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBDGYQRKQAUJW-HIFRSBDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CO)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the piperidine ring. One common approach is the reduction of a ketone precursor

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction of carbonyl groups to alcohols.

  • Substitution: Replacement of functional groups with other substituents.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: Its structural similarity to certain biological molecules makes it useful in studying biological processes.

  • Medicine: Potential use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: Application in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biological effects. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3R,4R)-tert-butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate with structurally related piperidine derivatives, emphasizing substituent variations, physicochemical properties, and functional roles:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-(4-Fluorophenyl), 3-(hydroxymethyl), Boc-protected C₁₇H₂₃FNO₃ 308.37 Potential kinase inhibitor intermediate; hydroxymethyl enhances solubility and H-bonding Inferred
(3S,4R)-tert-Butyl 4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate 4-(4-Fluoro-3-methoxycarbonylphenyl), 3-(hydroxymethyl) C₁₉H₂₅FNO₅ 375.41 GPCR kinase 2 inhibitor; 100% yield via TBS deprotection
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-(4-Methylpentyl) C₁₆H₃₁NO₂ 281.43 Synthetic intermediate; 86% yield via Boc protection
trans-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine 4-(4-Fluorophenyl), 3-hydroxymethyl, N-methyl C₁₃H₁₈FNO 235.29 Enantiomeric enrichment via crystallization; strong diastereomeric interactions in apolar solvents
(3R,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate 3-Fluoro, 4-(hydroxymethyl) C₁₁H₂₀FNO₃ 233.29 Fluorine enhances metabolic stability; used in fluorine-containing drug candidates
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)-piperidine-3-carboxylic acid 4-(4-Fluorophenyl), 3-carboxylic acid C₁₇H₂₂FNO₄ 323.36 Carboxylic acid moiety enables conjugation or salt formation; intermediate in API synthesis

Key Observations:

Substituent Effects on Bioactivity :

  • The 4-fluorophenyl group in the target compound and its analogs (e.g., ) is associated with enhanced binding affinity to biological targets due to fluorine’s electronegativity and lipophilicity .
  • The hydroxymethyl group improves aqueous solubility and enables further functionalization (e.g., glycosylation, esterification) .

Stereochemical Influence :

  • The (3R,4R) configuration in the target compound contrasts with the (3S,4R) stereoisomer in , which exhibits potent kinase inhibition. Stereochemistry critically impacts receptor binding and enantioselective crystallization .

Synthetic Strategies :

  • Boc and TBS protections are common in piperidine chemistry to control reactivity and regioselectivity . For example, achieved 100% yield via TBS deprotection under acidic conditions .

Physicochemical Properties :

  • Compounds with hydroxymethyl or carboxylic acid groups (e.g., ) exhibit higher polarity (logP ~2) compared to alkyl-substituted analogs (logP ~3–4) .

Biological Activity

(3R,4R)-tert-butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a unique structure that includes a fluorophenyl group, which may influence its pharmacological properties. This article delves into the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H24FNO3
  • Molecular Weight : 309.38 g/mol
  • CAS Number : 872544-49-5
  • Predicted Boiling Point : 414.2 ± 40.0 °C
  • Density : 1.138 ± 0.06 g/cm³

The piperidine nucleus is known for its diverse biological activities, including:

  • Antibacterial Activity : Compounds with piperidine structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Enzyme Inhibition : Piperidine derivatives often exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases.
  • Anticancer Properties : Some studies indicate that piperidine derivatives can induce apoptosis in cancer cells, presenting a pathway for cancer therapy.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Type Description References
AntibacterialEffective against strains like Salmonella typhi and Bacillus subtilis.
Enzyme InhibitionStrong inhibition of AChE and urease; potential for neuroprotective effects.
AnticancerInduces apoptosis in specific cancer cell lines; potential use in chemotherapy.
AntidiabeticModulates glucose levels and insulin response; potential for diabetes management.

Case Studies

  • Antibacterial Efficacy
    A study evaluated a series of piperidine derivatives, including compounds similar to this compound, demonstrating moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis with IC50 values indicating significant potency .
  • Neuroprotective Effects
    Research on enzyme inhibitors revealed that this compound exhibits strong inhibitory activity against AChE, suggesting potential applications in treating Alzheimer's disease and other neurodegenerative conditions .
  • Anticancer Potential
    In vitro studies showed that derivatives of this compound can induce significant apoptosis in FaDu hypopharyngeal tumor cells, outperforming some standard chemotherapy agents like bleomycin .

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